(3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione is a chemical compound classified as a pyrrolidine derivative. Its systematic name reflects its stereochemistry and functional groups, indicating the presence of hydroxyl groups at the 3 and 4 positions and a benzyl group at the 1 position of the pyrrolidine ring. The compound has garnered interest in medicinal chemistry for its potential biological activities, particularly as an enzyme inhibitor.
This compound falls under the category of organic compounds, specifically within the subgroup of pyrrolidine derivatives. Its structural characteristics suggest it may possess properties useful for pharmaceutical applications.
The synthesis of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione can be achieved through several methods:
The reactions typically require controlled temperature conditions and may involve purification steps such as recrystallization or chromatography to isolate the final product.
The molecular formula for (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione is CHN O. The compound features a pyrrolidine ring substituted with hydroxyl groups and a benzyl group.
InChI=1S/C11H11NO4/c13-8-9(14)11(16)12(10(8)15)6-7-4-2-1-3-5-7/h1-5,8-9,13-14H,6H2/t8-,9-/m1/s1.(3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione has been studied for its reactivity as an enzyme inhibitor:
The inhibition mechanism typically involves interactions with the active site of the enzyme, where hydroxyl groups may play a critical role in binding affinity.
The mechanism by which (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione exerts its effects involves:
The compound is characterized by:
Key chemical properties include:
(3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione holds promise in various scientific fields:
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9